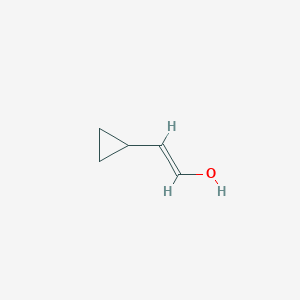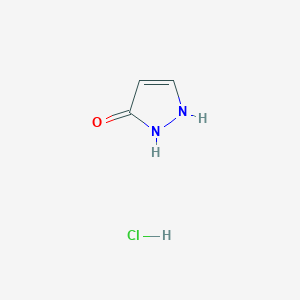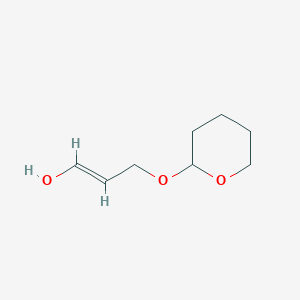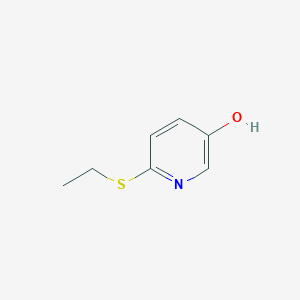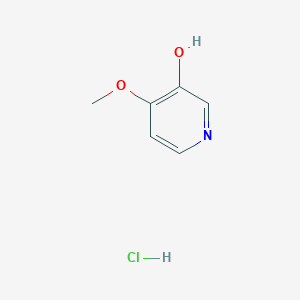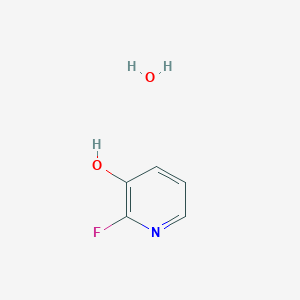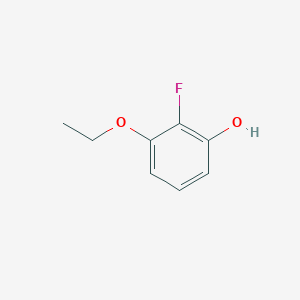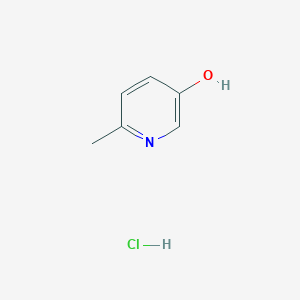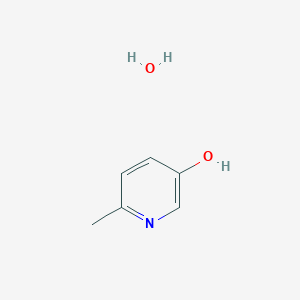
6-Methylpyridin-3-ol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpyridin-3-ol hydrate is a chemical compound with the molecular formula C₆H₉NO₂. It is a derivative of pyridine, characterized by a hydroxyl group at the third position and a methyl group at the sixth position on the pyridine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-3-ol hydrate typically involves the hydroxylation of 6-methylpyridine. One common method includes the reaction of 6-methylpyridine with an oxidizing agent such as potassium permanganate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxyl group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation. This method uses a catalyst, often a metal oxide, to facilitate the hydroxylation reaction under milder conditions, making it more efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylpyridin-3-ol hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 6-methylpyridin-3-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 6-Methylpyridin-3-one or 6-Methylpyridin-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-amine.
Substitution: 6-Methyl-3-chloropyridine or 6-Methyl-3-bromopyridine.
Aplicaciones Científicas De Investigación
6-Methylpyridin-3-ol hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methylpyridin-3-ol hydrate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparación Con Compuestos Similares
- 2-Methyl-5-hydroxypyridine
- 3-Hydroxy-6-methylpyridine
- 5-Hydroxy-2-methylpyridine
Comparison: 6-Methylpyridin-3-ol hydrate is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, 2-Methyl-5-hydroxypyridine has the hydroxyl group at the fifth position, which alters its hydrogen bonding and reactivity profile.
Propiedades
IUPAC Name |
6-methylpyridin-3-ol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.H2O/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYJEWFOQBEJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

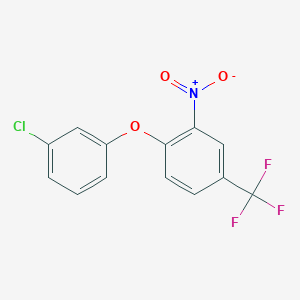
![N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8032320.png)
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-chloro-1H-indole-1-carboxylate](/img/structure/B8032322.png)

